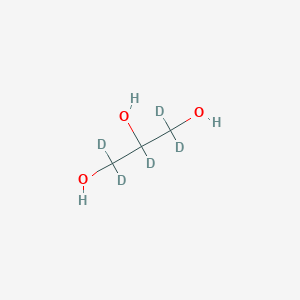
Cifaop
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Cifaop is a chemical compound that has gained attention in the scientific community due to its potential applications in various research fields.
Wirkmechanismus
The mechanism of action of Cifaop is not fully understood, but it is believed to act through multiple pathways. In neuroscience, Cifaop has been shown to increase the expression of brain-derived neurotrophic factor (BDNF), which is involved in promoting neuronal survival and growth. In cancer biology, Cifaop has been shown to inhibit the activity of various enzymes involved in cell proliferation and survival. In immunology, Cifaop has been shown to modulate the activity of various immune cells, including T cells and macrophages.
Biochemische Und Physiologische Effekte
Cifaop has been shown to have various biochemical and physiological effects. In neuroscience, Cifaop has been shown to improve cognitive function and protect against neuronal damage. In cancer biology, Cifaop has been shown to inhibit the growth and proliferation of cancer cells and induce apoptosis. In immunology, Cifaop has been shown to modulate immune responses and reduce inflammation.
Vorteile Und Einschränkungen Für Laborexperimente
Cifaop has several advantages for lab experiments, including its synthetic accessibility and low toxicity. However, one limitation is that its mechanism of action is not fully understood, which can make it difficult to interpret experimental results.
Zukünftige Richtungen
There are several future directions for research on Cifaop. In neuroscience, further studies are needed to understand the mechanisms underlying its neuroprotective effects and to explore its potential as a treatment for neurodegenerative diseases. In cancer biology, further studies are needed to optimize its anticancer activity and to explore its potential as a combination therapy with other anticancer agents. In immunology, further studies are needed to understand its immunomodulatory effects and to explore its potential as a treatment for autoimmune diseases.
Conclusion
In conclusion, Cifaop is a chemical compound that has potential applications in various research fields. Its synthesis method, scientific research application, mechanism of action, biochemical and physiological effects, advantages and limitations for lab experiments, and future directions have been discussed in this paper. Further research is needed to fully understand its potential and to optimize its activity for various applications.
Synthesemethoden
Cifaop is synthetically produced through a multi-step process. The starting material is 2,3-dihydroxybenzoic acid, which undergoes esterification with 2-aminoethanol to form a benzyl ester. This intermediate compound is then subjected to a series of reactions, including oxidation and reduction, to yield the final product, Cifaop.
Wissenschaftliche Forschungsanwendungen
Cifaop has shown potential in various research fields, including neuroscience, cancer biology, and immunology. In neuroscience, Cifaop has been shown to have neuroprotective effects and can improve cognitive function in animal models. In cancer biology, Cifaop has been shown to inhibit the growth and proliferation of cancer cells. In immunology, Cifaop has been shown to modulate immune responses and has potential as an immunomodulatory agent.
Eigenschaften
CAS-Nummer |
142223-44-7 |
|---|---|
Produktname |
Cifaop |
Molekularformel |
C23H30FN3O3 |
Molekulargewicht |
415.5 g/mol |
IUPAC-Name |
5-[(E)-[1-cyclohexyl-3-(4-fluorophenyl)-2-imidazol-1-ylpropylidene]amino]oxypentanoic acid |
InChI |
InChI=1S/C23H30FN3O3/c24-20-11-9-18(10-12-20)16-21(27-14-13-25-17-27)23(19-6-2-1-3-7-19)26-30-15-5-4-8-22(28)29/h9-14,17,19,21H,1-8,15-16H2,(H,28,29)/b26-23+ |
InChI-Schlüssel |
JMHKAHMSSOZNET-WNAAXNPUSA-N |
Isomerische SMILES |
C1CCC(CC1)/C(=N\OCCCCC(=O)O)/C(CC2=CC=C(C=C2)F)N3C=CN=C3 |
SMILES |
C1CCC(CC1)C(=NOCCCCC(=O)O)C(CC2=CC=C(C=C2)F)N3C=CN=C3 |
Kanonische SMILES |
C1CCC(CC1)C(=NOCCCCC(=O)O)C(CC2=CC=C(C=C2)F)N3C=CN=C3 |
Synonyme |
5-(((1-cyclohexyl-2-(1H-imidazol-1-yl)-3-(4-fluorophenyl)propylidene)amino)oxy)pentanoic acid CIFAOP |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



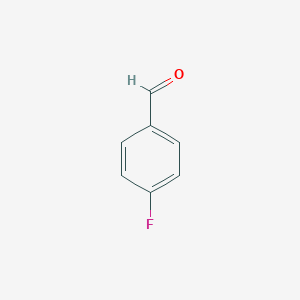
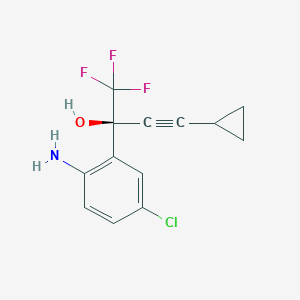
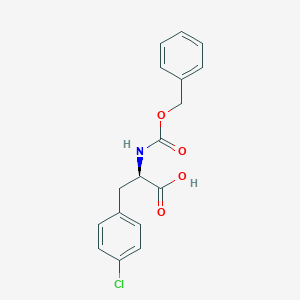
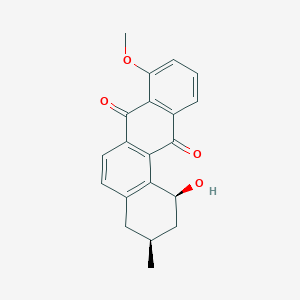
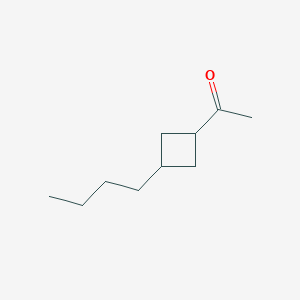
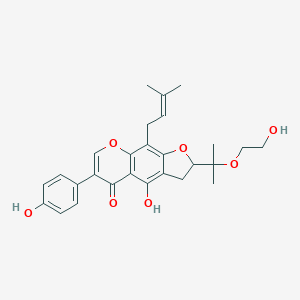
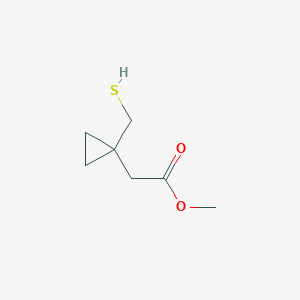
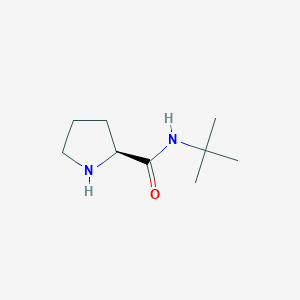
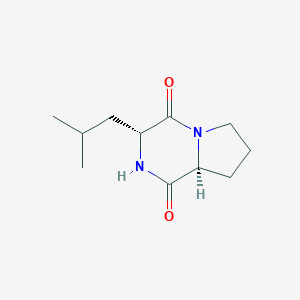
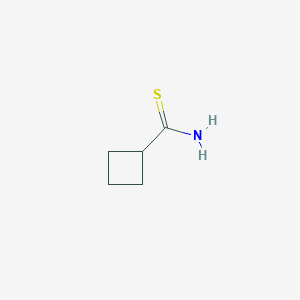
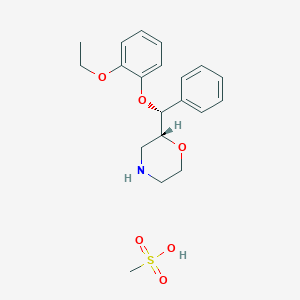
![[(2,6-Difluorobenzoyl)amino]hydroxyacetic acid](/img/structure/B137935.png)
